molecular formula C16H16N2O3 B4307200 3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid

3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B4307200
M. Wt: 284.31 g/mol
InChI Key: XLRSVLZXVOMJPT-UHFFFAOYSA-N
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Description

3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.30984 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid can be achieved through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method is the reductive amination of α-keto acids with ammonia and a reducing agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine (Br2), phosphorus tribromide (PBr3), and ammonia (NH3) . For example, the compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse derivatives.

Mechanism of Action

The mechanism of action of 3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical processes within cells . For instance, it may inhibit plasminogen activators, leading to antifibrinolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

3-phenyl-3-(phenylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(20)11-14(12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRSVLZXVOMJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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